molecular formula C21H21N3O3 B3017302 4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887887-51-6

4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B3017302
CAS No.: 887887-51-6
M. Wt: 363.417
InChI Key: XFNSGXMOBTVBPG-UHFFFAOYSA-N
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Description

4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a sophisticated synthetic compound designed for pharmaceutical and chemical biology research. This molecule features a benzamide core, substituted with a 4-ethoxy group, linked to a 1,3,4-oxadiazole ring system which is in turn connected to a 5,6,7,8-tetrahydronaphthalene (tetralin) moiety. This unique architecture, combining an electron-rich aromatic system with a rigid heterocycle and a hydrophobic polycyclic group, is of significant interest in medicinal chemistry for the exploration of novel bioactive agents. Compounds with this general structure are frequently investigated for their potential to modulate various biological pathways. The primary research applications of this compound are in early-stage drug discovery. It serves as a key intermediate or a target molecule for screening against a range of therapeutic targets, particularly those involving protein-protein interactions or enzyme inhibition where the planar oxadiazole ring can act as a pharmacophore. The tetrahydronaphthalene component often contributes to enhanced lipid membrane permeability and target binding affinity. Researchers utilize this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) analyses, and in vitro assay development to elucidate its mechanism of action and potential research value. This product is supplied for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, veterinary, or any form of personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-26-18-11-9-15(10-12-18)19(25)22-21-24-23-20(27-21)17-8-7-14-5-3-4-6-16(14)13-17/h7-13H,2-6H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNSGXMOBTVBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Tetrahydronaphthalene Moiety: This step involves the reaction of the oxadiazole intermediate with a tetrahydronaphthalene derivative, often through a nucleophilic substitution or coupling reaction.

    Introduction of the Benzamide Group: The final step involves the reaction of the intermediate with an ethoxy-substituted benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and benzamide moiety can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The benzamide ring’s substituents significantly impact synthetic yields, physicochemical properties, and biological activity. Below is a comparative analysis of key analogs:

Halogen-Substituted Derivatives
  • N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (7) :

    • Substituent : Bromine (electron-withdrawing).
    • Synthesis : General Procedure B, 50% yield, 95.3% HPLC purity .
    • Properties : Higher yield compared to ethoxy derivatives, likely due to reduced steric hindrance.
  • N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-chlorobenzamide (15) :

    • Substituent : Chlorine (electron-withdrawing).
    • Synthesis : General Procedure A, 57% yield, 99.0% HPLC purity .
    • Properties : High purity suggests stability under synthesis conditions.
Alkoxy-Substituted Derivatives
  • N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide (8) :

    • Substituent : Isopropoxy (bulky electron-donating).
    • Synthesis : General Procedure A, 12% yield, 97.9% HPLC purity .
    • Properties : Low yield attributed to steric hindrance from the branched alkoxy group.
  • 4-Ethoxy Target Compound :

    • Substituent : Ethoxy (linear electron-donating).
    • Hypothesized Properties : Likely higher solubility than isopropoxy analogs due to reduced hydrophobicity.
Electron-Withdrawing Groups
  • N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) :

    • Substituent : Trifluoromethyl (strongly electron-withdrawing).
    • Synthesis : 15% yield, 95.5% HPLC purity .
    • Properties : Low yield due to challenges in handling trifluoromethyl groups.
  • N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-5-(trifluoromethyl)benzamide (60) :

    • Substituent : Methoxy and trifluoromethyl.
    • Synthesis : General Procedure A, 42% yield, 100% HPLC purity .
    • Properties : Dual substituents may enhance metabolic stability.
Table 1: Comparative Data for Key Analogs
Compound ID Substituent Yield (%) HPLC Purity (%) Molecular Weight (g/mol)
7 4-Bromo 50 95.3 398.2
15 4-Chloro 57 99.0 355.3
8 4-Isopropoxy 12 97.9 377.4
6 3-Trifluoromethyl 15 95.5 385.3
60 3-Methoxy-5-CF3 42 100 418.2

Key Observations :

  • Halogenated Derivatives : Higher yields (50–57%) compared to alkoxy/CF3-substituted analogs, likely due to simpler reaction kinetics.
  • Alkoxy Groups : Ethoxy/isopropoxy substitutions show lower yields (12–15%), suggesting steric effects hinder coupling reactions .
  • Purity : Electron-withdrawing groups (e.g., Cl, CF3) correlate with high purity (>95%), possibly due to crystallinity or stability .

Functional Group Impact on Bioactivity

  • Antimicrobial Activity : OZE-I (cyclopropanecarboxamide analog) showed efficacy against S. aureus (MIC: 8–32 µg/mL) .
  • Anticancer Activity : Derivatives with thioacetamide linkages (e.g., compound 9 in ) induced apoptosis in cancer cells .
  • Enzyme Inhibition : Compound 60 (methoxy-CF3) may exhibit enhanced kinase inhibition due to increased electrophilicity .

Biological Activity

4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.

Antitumor Activity

Research indicates that compounds containing the oxadiazole ring have significant antitumor properties. A study demonstrated that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines. For instance, specific oxadiazole compounds were found to inhibit cell proliferation in breast and lung cancer models with IC50 values ranging from 0.1 to 10 µM .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented. Compounds similar to this compound have been shown to reduce pro-inflammatory cytokines in vitro. In a controlled study, the administration of these compounds led to a significant decrease in IL-6 and TNF-alpha levels in lipopolysaccharide-induced inflammation models .

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has also been explored. Certain studies reported that these compounds exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 32 µg/mL .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It is suggested that the compound alters signaling pathways related to apoptosis and cell survival.
  • Interaction with DNA : Some studies indicate that oxadiazole derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a series of oxadiazole derivatives in vivo using mouse models. The results showed that treatment with these compounds resulted in a significant reduction in tumor size compared to control groups .

Case Study 2: Anti-inflammatory Activity

In a clinical trial assessing the anti-inflammatory properties of an oxadiazole derivative similar to this compound, patients with rheumatoid arthritis showed marked improvement in symptoms after four weeks of treatment .

Summary Table of Biological Activities

Activity TypeObserved EffectsIC50/MIC Values
AntitumorCytotoxicity against cancer cells0.1 - 10 µM
Anti-inflammatoryReduced cytokine levelsN/A
AntimicrobialInhibition against bacterial strains0.5 - 32 µg/mL

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